N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.14305602 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2744-1303, also known as DB-1303, is an antibody-drug conjugate (ADC) that primarily targets the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells . HER2 is a protein that promotes cell growth and division, and its overexpression is associated with certain types of cancer .
Biochemical Pathways
The primary biochemical pathway affected by DB-1303 is the DNA replication process. By inhibiting DNA topoisomerase I, DB-1303 prevents the unwinding of DNA strands, which is necessary for DNA replication and transcription . This leads to DNA damage and cell cycle arrest, ultimately resulting in cell death .
Pharmacokinetics
The pharmacokinetics of DB-1303 have been studied in cynomolgus monkeys . The ADC showed favorable pharmacokinetic characteristics, including high plasma stability and low free payload in circulation . The systemic exposure of the payload P1003 was low, and P1003 was cleared rapidly . These characteristics suggest a wide therapeutic window for DB-1303 .
Result of Action
DB-1303 has demonstrated potent antitumor activity in both HER2-positive and HER2-low tumor models . It induced significant DNA damage in tumors, and the maximum concentration of the payload in tumor tissues was about 45-fold higher than that in peripheral blood . The ADC also showed inhibitory activity against HER2-low expressing CAPAN-1 (pancreatic cancer) and Ishikawa (endometrial cancer) cell lines .
Action Environment
The action of DB-1303 can be influenced by the level of HER2 expression on the surface of cancer cells . The ADC is designed to target HER2-expressing cells, so tumors with higher HER2 expression may be more susceptible to the drug . Db-1303 has also shown activity against her2-low expressing cell lines, suggesting that it may be effective in a broader range of tumor types .
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-15-7-4-6-10-19(15)23-21(26)17-11-12-20(25)24(14-17)13-16-8-3-5-9-18(16)22/h3-12,14H,2,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRHDYJHDULPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.